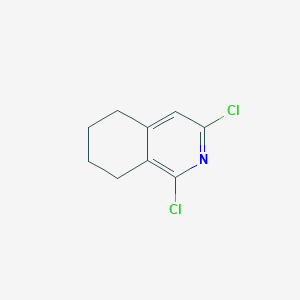

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9Cl2N . It is a member of the isoquinolines, a class of organic compounds that are derivatives of the heterocyclic aromatic compound isoquinoline .

Synthesis Analysis

The synthesis of 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline and related compounds often involves cyclization reactions . For example, 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-and -4-nitrophenyl)cyclohexanones can undergo cyclocondensation reactions with cyanothioacetamide to yield 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-and -4-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thiones .Molecular Structure Analysis

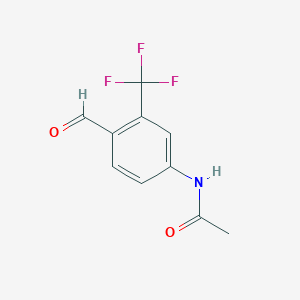

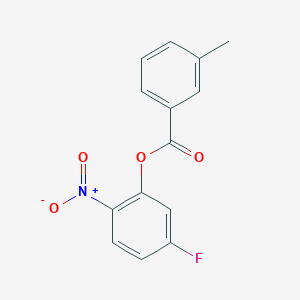

The molecular structure of 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline can be analyzed using various techniques such as X-ray diffraction analysis . This allows for the determination of the compound’s crystal structure, which can provide valuable information about its physical and chemical properties .Chemical Reactions Analysis

The chemical reactions involving 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline can be complex and varied. For instance, compounds can be converted into corresponding 1– (1-pyrrolyl) derivatives by heating with 2,5-dimethoxytetrahydrofuran in glacial acetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline can be determined using various analytical techniques. For instance, its molecular weight is 202.08 g/mol . More detailed information about its properties can be found on databases such as PubChem and ChemicalBook .Applications De Recherche Scientifique

Pharmaceutical Research and Drug Development

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline has been investigated for its potential as a reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT) . PNMT is an enzyme involved in the biosynthesis of adrenaline and noradrenaline. By inhibiting PNMT, this compound could play a role in regulating catecholamine levels, which may have implications for cardiovascular health and stress response.

Neuropharmacology and Neuroprotection

Researchers have explored the neuroprotective effects of 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline. Its ability to modulate neurotransmitter systems and protect neurons from oxidative stress makes it a potential candidate for treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s .

Mécanisme D'action

Target of Action

A structurally similar compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is known to be a potent reversible inhibitor of phenylethanolamine n-methyltransferase . This enzyme plays a crucial role in the biosynthesis of epinephrine from norepinephrine.

Mode of Action

Based on the action of similar compounds, it may interact with its target enzyme, potentially phenylethanolamine n-methyltransferase, and inhibit its function . This inhibition could lead to changes in the levels of neurotransmitters in the body.

Biochemical Pathways

If it acts similarly to 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, it may affect the biosynthesis of epinephrine, leading to downstream effects on the sympathetic nervous system .

Result of Action

If it acts similarly to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, it may lead to changes in the levels of certain neurotransmitters, potentially affecting mood, stress response, and other physiological processes .

Propriétés

IUPAC Name |

1,3-dichloro-5,6,7,8-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOZWGPLJMWMTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(N=C(C=C2C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2599717.png)

![1-Methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2599725.png)

![6-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-propyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2599727.png)

![N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2599731.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2599734.png)